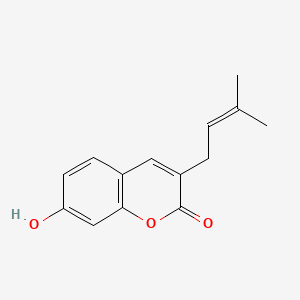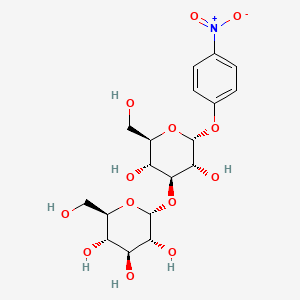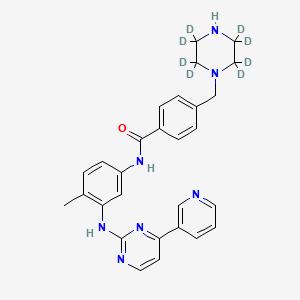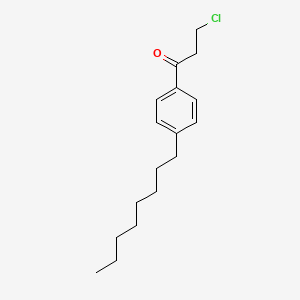
Propiolamide-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiolamide-13C3 is a stable isotope-labeled compound with the molecular formula C3H3NO. It is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed tracking and analysis in various chemical and biological processes. The compound is particularly valuable in studies involving metabolic pathways and reaction mechanisms.
Wirkmechanismus
Target of Action
Propiolamide-13C3 is a biochemical used in proteomics research Propiolamides have been found to be highly reactive and can act as warheads, targeting glutathione peroxidase 4 (gpx4) . GPX4 is an enzyme that protects cells from oxidative damage.
Mode of Action
Propiolamides, in general, are known for their high reactivity . They can covalently modify the active-site selenocysteine of GPX4, leading to its inhibition . This inhibition can disrupt the normal functioning of the enzyme, potentially leading to increased oxidative stress in cells.
Biochemical Pathways
The inhibition of gpx4 can disrupt the glutathione pathway, which plays a crucial role in protecting the cell from oxidative damage .
Pharmacokinetics
It is known that propiolamides are highly reactive, which could influence their pharmacokinetic properties .
Result of Action
The inhibition of gpx4 by propiolamides can lead to increased oxidative stress in cells . This can result in various cellular responses, including cell death in certain cases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propiolamide-13C3 can be synthesized through the semireduction of propiolamides. One method involves the use of pinacolborane and catalytic potassium tert-butoxide, which produces the desired compound with high yield and stereoselectivity . The reaction conditions are tolerant of various functional groups, including alkenes, alkynes, ketones, and esters.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar semireduction methods. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research applications. The use of stable isotope labeling in industrial settings allows for precise control over the isotopic composition of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Propiolamide-13C3 undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form acrylamides using phosphine-catalyzed semireduction.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Reduction: Pinacolborane and catalytic potassium tert-butoxide are commonly used in the semireduction of this compound.
Substitution: Palladium-catalyzed reactions are often employed for substitution processes.
Major Products:
Wissenschaftliche Forschungsanwendungen
Propiolamide-13C3 is widely used in various fields of scientific research:
Vergleich Mit ähnlichen Verbindungen
Propiolamide-13C3 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Eigenschaften
IUPAC Name |
(1,2,3-13C3)prop-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO/c1-2-3(4)5/h1H,(H2,4,5)/i1+1,2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJTYESURSHXNB-VMIGTVKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]#[13C][13C](=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662175 |
Source


|
| Record name | (~13~C_3_)Prop-2-ynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.040 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185113-56-7 |
Source


|
| Record name | (~13~C_3_)Prop-2-ynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(Z)-[(E)-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-ylidene]amino]urea](/img/structure/B562148.png)






